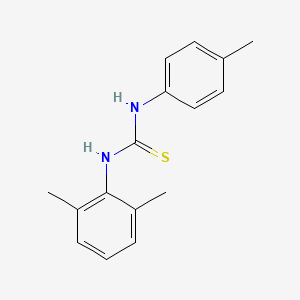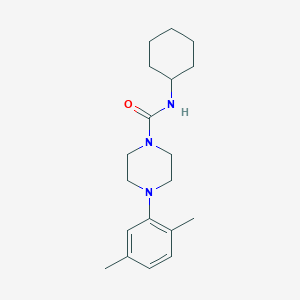![molecular formula C16H18ClNO B5728217 2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)
2-[benzyl(4-chlorobenzyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(4-chlorobenzyl)amino]ethanol, also known as BCAE, is a chemical compound that belongs to the family of benzylamines. It has been extensively studied for its potential applications in the field of medicinal chemistry. BCAE is a chiral molecule that contains both primary and secondary amine functional groups. The compound has a molecular weight of 296.83 g/mol and a melting point of 118-121°C.
Mecanismo De Acción
The mechanism of action of 2-[benzyl(4-chlorobenzyl)amino]ethanol is not fully understood. However, it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. 2-[benzyl(4-chlorobenzyl)amino]ethanol has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-[benzyl(4-chlorobenzyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 2-[benzyl(4-chlorobenzyl)amino]ethanol has also been shown to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[benzyl(4-chlorobenzyl)amino]ethanol in lab experiments is its relatively simple synthesis method. However, the low overall yield of this reaction can be a limitation. Additionally, the potential toxicity of 2-[benzyl(4-chlorobenzyl)amino]ethanol should be considered when working with this compound.
Direcciones Futuras
There are several potential future directions for research on 2-[benzyl(4-chlorobenzyl)amino]ethanol. One area of interest is the development of 2-[benzyl(4-chlorobenzyl)amino]ethanol-based drugs for the treatment of cancer and other diseases. Additionally, further studies on the mechanism of action of 2-[benzyl(4-chlorobenzyl)amino]ethanol and its interactions with biological targets could lead to a better understanding of its potential applications in medicinal chemistry. Finally, the development of more efficient synthesis methods for 2-[benzyl(4-chlorobenzyl)amino]ethanol could increase its accessibility for research purposes.
In conclusion, 2-[benzyl(4-chlorobenzyl)amino]ethanol is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. The synthesis of 2-[benzyl(4-chlorobenzyl)amino]ethanol involves a multi-step process, and the compound has been shown to have a variety of biological activities. While there are some limitations to working with 2-[benzyl(4-chlorobenzyl)amino]ethanol, there are also several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-[benzyl(4-chlorobenzyl)amino]ethanol involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction yields the intermediate compound, 2-[benzyl(4-chlorobenzyl)amino]ethanol, which can be further purified through recrystallization. The overall yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
2-[benzyl(4-chlorobenzyl)amino]ethanol has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. 2-[benzyl(4-chlorobenzyl)amino]ethanol has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
2-[benzyl-[(4-chlorophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZQODMVFFVTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(4-chlorobenzyl)amino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)




![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)
![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5728207.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)
